molecular formula C23H29N3O2 B11366005 1-[3-(3,4-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[3-(3,4-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11366005
M. Wt: 379.5 g/mol
InChI Key: MADRJDGTTMVQRY-UHFFFAOYSA-N
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Description

1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the 3,4-Dimethylphenoxy Group: This step involves the reaction of the benzodiazole core with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.

    Introduction of the Morpholin-4-ylmethyl Group: This can be done by reacting the intermediate with morpholine and formaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(3,4-DIMETHOXYPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
  • 1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-2-[(PIPERIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

Uniqueness

1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylmethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O2/c1-18-8-9-20(16-19(18)2)28-13-5-10-26-22-7-4-3-6-21(22)24-23(26)17-25-11-14-27-15-12-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3

InChI Key

MADRJDGTTMVQRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C

Origin of Product

United States

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